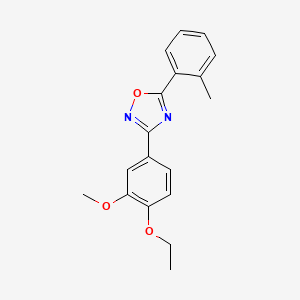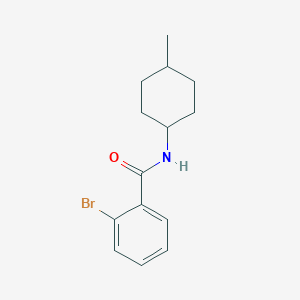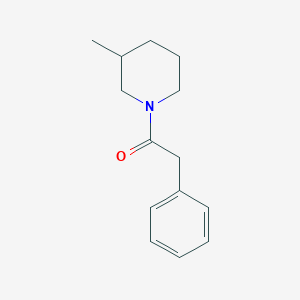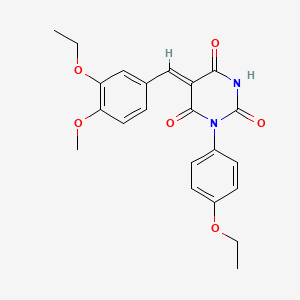![molecular formula C23H21ClN2O5 B5005507 N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5005507.png)
N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide is a chemical compound that has drawn attention from the scientific community due to its potential use in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. This inhibition leads to a reduction in cell growth and inflammation, which may explain the compound's anticancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that it can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. Additionally, the compound has been shown to reduce the production of inflammatory cytokines, which are involved in the immune response to infection and injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide in lab experiments is its potential use as an anticancer and anti-inflammatory agent. Its ability to inhibit cell growth and reduce inflammation makes it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Additionally, studies could focus on its potential use in combination with other drugs to enhance its anticancer and anti-inflammatory properties. Finally, research could explore the compound's potential use in other areas of medicine, such as neurodegenerative diseases and infectious diseases.
Conclusion:
This compound is a chemical compound that has shown promise in the field of medicinal chemistry. Its potential use as an anticancer and anti-inflammatory agent has drawn the attention of researchers, and its mechanism of action is currently being studied. While there are still limitations to its use in lab experiments, future directions for research could lead to the development of new drugs and treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide has been achieved through various methods. One of the most common methods involves the reaction of 3-chlorophenol with 5-nitro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with N-tert-butylbenzamide to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide has been studied for its potential use in the field of medicinal chemistry. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models.
Propiedades
IUPAC Name |
N-tert-butyl-4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c1-23(2,3)25-22(27)15-7-9-18(10-8-15)30-20-12-17(26(28)29)13-21(14-20)31-19-6-4-5-16(24)11-19/h4-14H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGCCVKAZKNNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5005425.png)

![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005450.png)
![2-[(2,6-dimethyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5005460.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(1-piperidinyl)acetamide](/img/structure/B5005462.png)
![N-[1-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5005469.png)


![N-butyl-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5005513.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5005517.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5005523.png)

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5005533.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)thio]acetamide](/img/structure/B5005541.png)